

Data Presentation: Thermal Properties of Triphenylamine Derivatives

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Compound of Interest

Compound Name: Triphenylamine

Cat. No.: B166846

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The thermal stability of **triphenylamine** compounds, characterized by the decomposition temperature (Td) and glass transition temperature (Tg), varies significantly with their molecular structure. The following table summarizes the key thermal properties of different classes of **triphenylamine** derivatives.

Compound Class	Specific Derivative(s) or Monomer	Glass Transition Temp. (Tg) in °C	Decomposition Temp. (Td) in °C (Weight Loss %)	Atmosphere	Reference(s)
Poly(amide-imide)s (PAIs)	Varied Dianhydrides	296–355	> 500	N ₂ / Air	[1][2]
Bridged Triphenylamines	DQAO	-	316 (5%)	N ₂	[3]
OQAO	-	353 (5%)	N ₂	[3]	
SQAO	-	368 (5%)	N ₂	[3]	
Triphenylamine-Fluorene Derivative	TA-DF-BDM	Not Observed	413	N ₂	[4]
Poly[bis(triphenylamine) ether]s	3a, 3b, 3c	128, 102, 92	> 410	N ₂	[5]
Polyamides, Polyimides, Poly(amide-imide)s	DADT-based polymers	254–326	430–566 (10%)	N ₂	[6]
462–574 (10%)	Air	[6]			
Triphenylamine Dendrimer	G3 Dendrimer	271	-	-	[7]
Poly(amine-imide)s	TPA-Pendent Polymers	264–352	> 568 (10%)	N ₂	[8]

Experimental Protocols

The following are generalized methodologies for TGA and DSC analysis of **triphenylamine** compounds based on common practices found in the cited literature.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the compounds.[\[9\]](#)

- Instrument: A standard thermogravimetric analyzer.
- Sample Preparation: 5–10 mg of the powdered sample is placed in an alumina or platinum crucible.[\[10\]](#) For materials that may expel gases upon decomposition, the crucible should not be more than 20% full.[\[10\]](#)
- Experimental Conditions:
 - The sample is heated from room temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[\[5\]](#)[\[13\]](#)
 - The analysis is conducted under a controlled atmosphere, usually an inert gas like nitrogen, with a typical flow rate of 30–60 mL/min.[\[10\]](#)[\[13\]](#) Some studies also perform the analysis in air to assess oxidative stability.[\[6\]](#)[\[13\]](#)
- Data Analysis: The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs.[\[3\]](#)[\[6\]](#)

Differential Scanning Calorimetry (DSC)

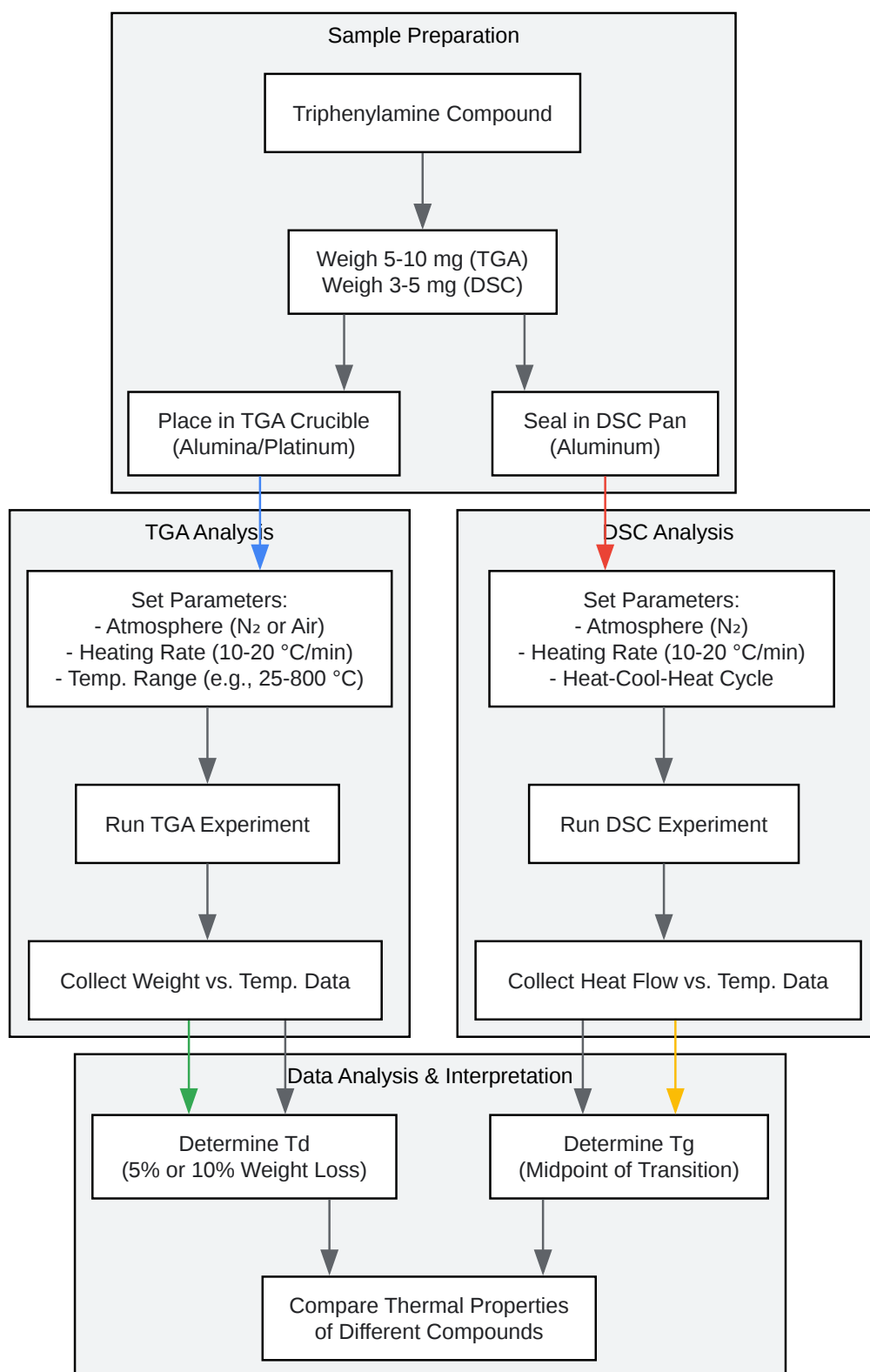
DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting point, and crystallization events.[\[9\]](#)

- Instrument: A differential scanning calorimeter.
- Sample Preparation: A small amount of the sample (typically 3-5 mg) is hermetically sealed in an aluminum pan.[\[13\]](#)
- Experimental Conditions:

- The sample is subjected to a heat-cool-heat cycle to erase its thermal history. For example, it might be heated from 30 °C to a temperature above its expected T_g or melting point, cooled back down, and then heated again for the measurement scan.
- A typical heating rate is 10 °C/min or 20 °C/min under a nitrogen atmosphere.^{[1][13]}
- Data Analysis: The glass transition temperature (T_g) is generally determined as the midpoint of the baseline shift in the heat flow curve during the second heating scan.^[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of **triphenylamine** compounds.



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Caption: Workflow for TGA/DSC thermal analysis of **triphenylamine** compounds.

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